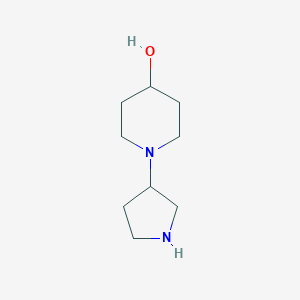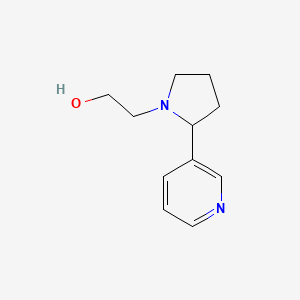
(3-chloro-1-méthyl-1H-pyrazol-4-yl)méthanol
Vue d'ensemble
Description
(3-Chloro-1-methyl-1H-pyrazol-4-yl)methanol, also known as 3-CPM, is an organic compound with a wide range of applications in scientific research. It is a colorless liquid with a characteristic odor and is mainly used as a reagent in organic synthesis. 3-CPM is also used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. This compound has a wide range of applications in scientific research due to its unique structure and reactivity.
Applications De Recherche Scientifique
Synthèse de composés complexes
Le composé peut être utilisé dans la synthèse de composés complexes. Par exemple, il peut être utilisé dans la synthèse de complexes de platine (II) cyclometallés . Ces complexes présentent des propriétés intéressantes et sont des structures organiques émettrices de lumière efficaces .
Diodes électroluminescentes organiques
Le composé peut être utilisé dans le développement de diodes électroluminescentes organiques (OLED). La combinaison d'un noyau Pt (II) avec des ligands organiques peut conduire à la formation d'une grande variété de complexes présentant des propriétés intéressantes, en particulier les complexes de Pt (II) cyclometallés, qui sont des structures organiques émettrices de lumière efficaces .
Activités antileishmaniennes et antimalariennes
Les composés contenant du pyrazole, tels que "(3-chloro-1-méthyl-1H-pyrazol-4-yl)méthanol", sont connus pour leurs divers effets pharmacologiques, y compris leurs puissantes activités antileishmaniennes et antimalariennes . Ils peuvent être utilisés dans le développement d'agents antileishmaniennes et antimalariennes sûrs et efficaces .
Chimie des métaux de transition
Ces hétérocycles ont également trouvé des applications en chimie des métaux de transition comme réactif analytique . Ils peuvent être utilisés pour la complexation avec des métaux et comme additifs antioxydants aux carburants .
Développement de fongicides
Le composé peut être utilisé dans le développement de fongicides. En particulier, le groupe 3- (difluorométhyl)-1-méthyl-1 H -pyrazole-4-acyle a été le groupe moïété acyle le plus remarquable ces dernières années, et un certain nombre d'excellents fongicides commerciaux avec ce groupe ont été développés avec succès .
Activité anti-virus de la mosaïque du tabac (TMV)
Le composé peut être utilisé dans le développement d'agents anti-TMV. Des bioessais préliminaires ont indiqué que tous les composés agissaient contre le virus de la mosaïque du tabac (TMV) avec différents modes in vivo et in vitro .
Mécanisme D'action
Target of Action
Pyrazole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s known that pyrazole derivatives interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Pyrazole derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol could potentially affect multiple biochemical pathways.
Result of Action
Given the diverse biological activities associated with pyrazole derivatives , this compound could potentially exhibit a range of effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
(3-chloro-1-methylpyrazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O/c1-8-2-4(3-9)5(6)7-8/h2,9H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMGMBFXRFEYDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1780810-93-6 | |
| Record name | (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Hydroxymethyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one](/img/structure/B1489335.png)
![5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1489336.png)

![Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1489339.png)


![6-[4-(Hydroxymethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B1489342.png)



![1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1489349.png)
![3-Chlorofuro[3,4-b]pyridin-5(7H)-one](/img/structure/B1489350.png)
![1-[(5-Chlorothiophen-2-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1489357.png)
